molecular formula C7H8N2O3 B151438 (3-Amino-5-nitrophenyl)methanol CAS No. 90390-46-8

(3-Amino-5-nitrophenyl)methanol

Cat. No. B151438
CAS RN: 90390-46-8
M. Wt: 168.15 g/mol
InChI Key: QOQKOVFSUNXURX-UHFFFAOYSA-N
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Patent
US06060038

Procedure details

A three neck flask fitted with a reflux condenser and an addition funnel was charged with 3,5-dinitrobenzyl alcohol (10 g, 50 mmol), 10% Pd/C (630 mg) and triethylamine (35 mL, 251 mmol). This was placed in a 70° C. oil bath and through the addition funnel was added 90% formic acid (10 mL, 234 mmol) dropwise. The reaction was heated for 30 minutes and cooled to room temperature. The clear yellow supernatant was filtered through celite and the lower layer containing the catalyst was treated with acetone, filtered through celite and rinsed with acetone. The filtered organic layers were combined and concentrated to give an orange oil. The oil was diluted in ethyl acetate which was washed with H2O, dried (MgSO4), filtered and concentrated to give crude 3-amino-5-nitrobenzyl alcohol as an orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
630 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1)[CH2:7][OH:8])([O-:3])=[O:2].C(N(CC)CC)C.C(O)=O>C(OCC)(=O)C.[Pd]>[NH2:12][C:10]1[CH:9]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=1)[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CO)C=C(C1)[N+](=O)[O-]
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
630 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three neck flask fitted with a reflux condenser and an addition funnel
CUSTOM
Type
CUSTOM
Details
This was placed in a 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The clear yellow supernatant was filtered through celite
ADDITION
Type
ADDITION
Details
the lower layer containing the catalyst
ADDITION
Type
ADDITION
Details
was treated with acetone
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
rinsed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CO)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.